An In-depth Technical Guide to 3-Iodo-5-methoxypyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Iodo-5-methoxypyridine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-5-methoxypyridine is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis. Its unique electronic and structural properties, arising from the presence of an electron-donating methoxy group and a reactive iodine atom on the pyridine scaffold, make it a valuable precursor for the synthesis of a wide range of more complex molecules. This is particularly relevant in the field of medicinal chemistry, where the pyridine moiety is a common feature in many biologically active compounds. The strategic placement of the iodo and methoxy groups allows for regioselective functionalization, enabling the exploration of chemical space in drug discovery programs. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-Iodo-5-methoxypyridine, with a focus on its application in cross-coupling reactions for the development of novel chemical entities.
Core Chemical Properties
| Property | Data | Source |
| Molecular Formula | C₆H₆INO | [1][2] |
| Molecular Weight | 235.02 g/mol | [2] |
| CAS Number | 873302-36-4 | [1][2][3] |
| Physical Form | Lyophilized powder / Solid | [1] |
| Melting Point | Not available. (For comparison, 3-Bromo-5-methoxypyridine: 31-35 °C) | |
| Boiling Point | Not available. (For comparison, 5-Bromo-2-iodo-3-methoxypyridine: 298.6 °C at 760 mmHg) | [4] |
| Solubility | Not available. (Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol) | |
| Purity | Typically available in 95% or higher purity. | [1] |
| Storage Conditions | Long-term storage at -20°C is recommended. Short-term storage at 4°C. | [1] |
Spectroscopic Data
Spectroscopic data is essential for the identification and characterization of 3-Iodo-5-methoxypyridine. While experimental spectra for this specific compound are not widely published, predicted data and analysis of related structures can guide its characterization.
-
Mass Spectrometry (MS): The predicted monoisotopic mass is 234.94942 Da. In mass spectrometry, the molecule is expected to show a prominent molecular ion peak ([M]⁺) at m/z 235. The presence of iodine would also give a characteristic isotopic pattern. Predicted adducts include [M+H]⁺ at m/z 235.95670 and [M+Na]⁺ at m/z 257.93864.[5]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show three aromatic proton signals in the pyridine ring and a singlet for the methoxy group protons. Based on the substituent effects, the protons at positions 2, 4, and 6 would have distinct chemical shifts. The methoxy group protons (-OCH₃) would likely appear as a singlet around 3.8-4.0 ppm.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the iodine atom (C3) is expected to have a chemical shift in the range of 80-100 ppm, while the carbon attached to the methoxy group (C5) would be significantly downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-O stretching of the methoxy group, C=C and C=N stretching vibrations of the pyridine ring, and C-H stretching and bending vibrations.
Experimental Protocols
Synthesis of 3-Iodo-5-methoxypyridine
A potential synthetic route to 3-Iodo-5-methoxypyridine involves the directed ortho-metalation of 3-methoxypyridine followed by iodination. The following protocol is adapted from a similar procedure for the synthesis of 3-iodo-4-methoxypyridine.[6]
Materials:
-
3-Methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Zinc chloride (ZnCl₂)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Iodine (I₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous THF (3 mL) at 0 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (1.5 mmol) dropwise.
-
Stir the mixture at 0 °C for 15 minutes.
-
In a separate flask, prepare the ZnCl₂·TMEDA complex by mixing ZnCl₂ (0.5 mmol) and TMEDA (0.5 mmol) in anhydrous THF.
-
Add the freshly prepared lithium tetramethylpiperidide (LTMP) solution to the ZnCl₂·TMEDA complex at 0 °C.
-
To this mixture, add 3-methoxypyridine (1.0 mmol) dropwise at a temperature between 0-10 °C.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Cool the mixture to 0 °C and add a solution of iodine (1.5 mmol) in anhydrous THF (4 mL) dropwise.
-
Let the reaction mixture stir overnight at room temperature.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution (5 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 3-Iodo-5-methoxypyridine.
